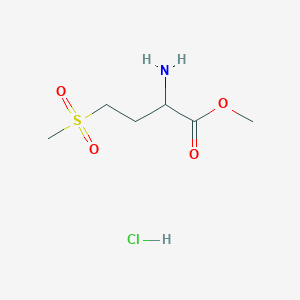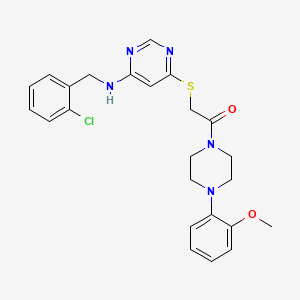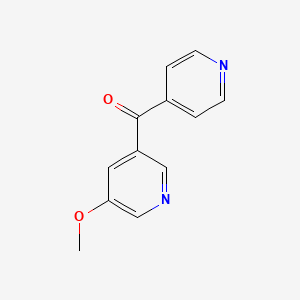
(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone, also known as MPM, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields. MPM is a heterocyclic compound that contains two pyridine rings and a ketone group.
Applications De Recherche Scientifique
Large-Scale Synthesis
(Morgentin et al., 2009) detailed an efficient methodology for synthesizing compounds related to (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone, focusing on large-scale production. This work highlights the compound's potential for widespread scientific and industrial applications.
Structural Characterization
The structural characterization of related compounds was performed by (Böck et al., 2021), who reported on the crystal structures and distinct intermolecular hydrogen bonding patterns. Such studies are crucial for understanding the chemical properties and potential applications of these compounds.
Therapeutic Potential
(Hutchinson et al., 2009) discussed the development of derivatives of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone as leukotriene synthesis inhibitors. This points to the compound's potential in therapeutic applications, particularly in treating asthma and other inflammatory conditions.
Supramolecular Reagents
The study by (Aakeröy et al., 2007) on bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents illustrates the utility of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone derivatives in designing molecules for specific interactions, essential in supramolecular chemistry.
Antimicrobial and Antioxidant Activity
The antimicrobial and antioxidant properties of compounds related to (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone were explored by (Rusnac et al., 2020). This suggests potential applications in developing new antibacterial and antifungal agents.
Fluorescence Properties
(Hagimori et al., 2019) investigated the fluorescence properties of pyridine compounds, indicating the potential of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone derivatives as fluorophores in various applications.
Photochemical Applications
The photochemical properties of ruthenium(II) complexes with a substituted pyridine ligand were studied by (Vu et al., 2016), providing insights into the possible use of these compounds in photovoltaic cells or light-emitting devices.
Mécanisme D'action
Target of Action
The primary target of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound that accumulates in the brain of patients with Alzheimer’s disease.
Result of Action
The molecular and cellular effects of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone’s action are likely related to its inhibition of Beta-secretase 1. By inhibiting this enzyme, the compound could potentially reduce the production of beta-amyloid peptide, a key player in the pathogenesis of Alzheimer’s disease .
Propriétés
IUPAC Name |
(5-methoxypyridin-3-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-6-10(7-14-8-11)12(15)9-2-4-13-5-3-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWAQQDKDNACII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2362891.png)
![N-(3-chloro-4-methoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2362892.png)
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2362895.png)
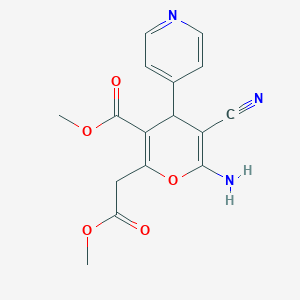
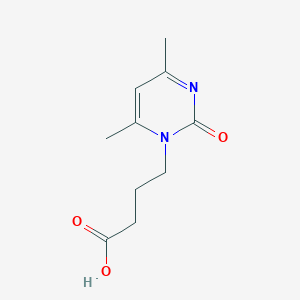
![4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2362900.png)
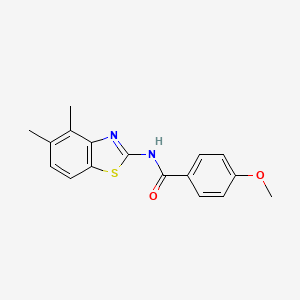
![2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2362903.png)
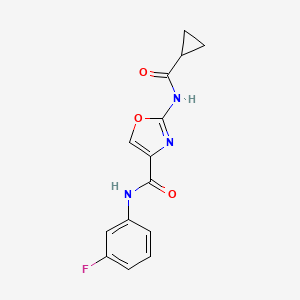
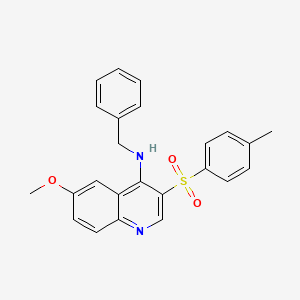
![N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-[ethyl(prop-2-yn-1-yl)amino]-N-phenylpropanamide](/img/structure/B2362910.png)
